molecular formula C19H16FN3O2S B2530102 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 450342-95-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

Cat. No.: B2530102
CAS No.: 450342-95-7
M. Wt: 369.41
InChI Key: FRQFPAYTUUTMFN-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H16FN3O2S and its molecular weight is 369.41. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding and Imaging in Neuroscience

  • Studies on similar compounds, such as 4-(2'-methoxyphenyl)-1-[2'-(N-2"pyridinyl)-p-[(18)F]fluorobenzamido] ethylpiperazine ([(18)F]p-MPPF), have demonstrated their use in imaging serotonin 1A (5-HT1A) receptors in the brain, highlighting their potential in investigating psychiatric and neurodegenerative disorders through PET imaging techniques (Passchier et al., 2000).

Pharmacokinetics and Drug Metabolism

  • The disposition and metabolism of related compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), in humans have been studied, providing insights into the pharmacokinetic properties that influence the efficacy and safety profiles of potential therapeutic agents (Renzulli et al., 2011).

Potential Applications in Oncology

  • Compounds with similar structural motifs have been evaluated for their ability to target specific receptors overexpressed in cancer cells, such as sigma receptors in breast cancer imaging, suggesting potential applications in cancer diagnosis and therapy monitoring (Caveliers et al., 2002).

Mechanism of Action

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-25-17-5-3-2-4-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQFPAYTUUTMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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